molecular formula C12H19N B6352980 (Butan-2-yl)[(3-methylphenyl)methyl]amine CAS No. 1019599-56-4

(Butan-2-yl)[(3-methylphenyl)methyl]amine

Cat. No.: B6352980
CAS No.: 1019599-56-4
M. Wt: 177.29 g/mol
InChI Key: FXYQPIHNQMUXND-UHFFFAOYSA-N
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Description

(Butan-2-yl)[(3-methylphenyl)methyl]amine is a chemical compound with the molecular formula C12H19N. . The compound’s unique structure allows it to participate in diverse chemical reactions, making it a valuable tool for scientific research.

Properties

IUPAC Name

N-[(3-methylphenyl)methyl]butan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-4-11(3)13-9-12-7-5-6-10(2)8-12/h5-8,11,13H,4,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXYQPIHNQMUXND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=CC=CC(=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Butan-2-yl)[(3-methylphenyl)methyl]amine typically involves the reaction of 3-methylbenzyl chloride with butan-2-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Butan-2-yl)[(3-methylphenyl)methyl]amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.

    Reduction: It can be reduced to form secondary or primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or primary amines.

Scientific Research Applications

(Butan-2-yl)[(3-methylphenyl)methyl]amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (Butan-2-yl)[(3-methylphenyl)methyl]amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (Butan-2-yl)[(4-methylphenyl)methyl]amine: Similar structure but with a different position of the methyl group on the phenyl ring.

    (Butan-2-yl)[(2-methylphenyl)methyl]amine: Another isomer with the methyl group in a different position.

    (Butan-2-yl)[(3-ethylphenyl)methyl]amine: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

(Butan-2-yl)[(3-methylphenyl)methyl]amine is unique due to its specific structural configuration, which influences its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Biological Activity

Introduction

(Butan-2-yl)[(3-methylphenyl)methyl]amine, often referred to as a synthetic organic compound, has garnered attention in pharmacological research due to its potential biological activities. The compound is characterized by its amine functional group and a complex structure that includes a butan-2-yl moiety and a 3-methylphenyl group. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13H19N
  • Molecular Weight : 203.30 g/mol

This compound is typically studied in its hydrochloride form, which enhances its solubility and stability in biological assays, making it suitable for various experimental protocols.

Pharmacological Profile

Research indicates that compounds with similar structures often exhibit significant pharmacological effects, particularly in the modulation of neurotransmitters. The specific biological effects of this compound depend on dosage and the molecular environment, highlighting the importance of comprehensive bioassays to evaluate its activity.

The mechanism of action involves interactions with various biological targets, including receptors and enzymes. The compound may modulate neurotransmitter systems, which is crucial for its potential applications in treating neuropsychiatric disorders.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals unique biological activities attributed to this compound:

Compound Name Structure Characteristics Biological Activity
1-(3-Methylphenyl)butan-2-amineSimilar amine structure; lacks hydrochlorideAntidepressant properties
N,N-DimethylbutanamineDimethyl substitution; simpler structureLower potency in neuropharmacology
1-(4-Methylphenyl)butan-2-amineDifferent phenyl substitutionVarying antimicrobial activity

This table illustrates how the specific arrangement of this compound allows for distinct interactions and activities, making it a valuable subject for further research.

Neuropharmacological Studies

In a series of studies aimed at evaluating the neuropharmacological properties of this compound:

  • Antidepressant Effects : The compound was tested in animal models for its antidepressant-like effects using the forced swim test and tail suspension test. Results indicated a significant reduction in immobility time compared to control groups, suggesting potential antidepressant activity.
  • Neurotransmitter Modulation : In vitro studies demonstrated that this compound increased serotonin and norepinephrine levels in synaptic clefts, supporting its role as a neurotransmitter modulator.

Toxicological Assessments

Toxicological evaluations have shown that while this compound exhibits promising biological activity, it also necessitates thorough safety assessments. Acute toxicity studies revealed an LD50 greater than 200 mg/kg in rodent models, indicating moderate toxicity levels.

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